2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a 2-ethylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] typically involves the reaction of 2-ethylbutylamine with benzoyl chloride to form N-(2-ethylbutyl)benzamide. This intermediate is then subjected to oxidative coupling using a suitable oxidizing agent, such as iodine or hydrogen peroxide, to form the disulfide bond, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a disulfide bond-forming agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or anti-inflammatory agent.
Industry: Used in the development of new materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in redox signaling and maintaining cellular redox homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-methylethan-1-amine] dihydrochloride
- 2,2’-Disulfanediylbis[N-(2-hydroxyethyl)benzamide]
Uniqueness
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is unique due to its specific substitution pattern with 2-ethylbutyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from other disulfide-containing benzamides that may have different substituents .
Eigenschaften
CAS-Nummer |
183584-08-9 |
---|---|
Molekularformel |
C26H36N2O2S2 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
N-(2-ethylbutyl)-2-[[2-(2-ethylbutylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H36N2O2S2/c1-5-19(6-2)17-27-25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28-18-20(7-3)8-4/h9-16,19-20H,5-8,17-18H2,1-4H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
DXQVLLPCACQNNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.